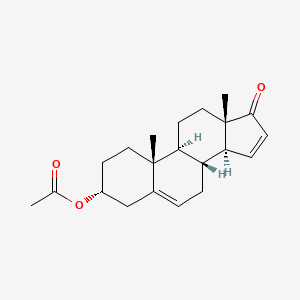
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate is a steroid derivative known for its unique structure and biological activities. Steroids are organic compounds characterized by a core structure of four cycloalkane rings fused together. This compound, like other steroids, plays significant roles in various biological processes, including acting as signaling molecules and hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate typically involves multiple steps, starting from simpler steroid precursors. One common method involves the acetylation of the hydroxyl group at the 3-position of the steroid nucleus. This can be achieved using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of steroid derivatives like this compound often employs biotechnological methods. For instance, engineered strains of microorganisms such as Mycobacterium neoaurum can be used to convert phytosterols into steroid intermediates, which are then chemically modified to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Esterification: Formation of esters from hydroxyl groups and carboxylic acids or their derivatives.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in anhydrous conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.
Esterification: Acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation of the hydroxyl group at the 3-position would yield a ketone, while reduction of the 17-ketone would produce a hydroxyl group .
Scientific Research Applications
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.
Biology: Studied for its role in cellular signaling and hormone regulation.
Medicine: Investigated for potential therapeutic uses in treating hormone-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of (3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. These interactions can modulate gene expression and influence various physiological processes. The compound may also act as a precursor for other biologically active steroids, further contributing to its effects .
Comparison with Similar Compounds
Similar Compounds
- 17-Oxo-5-alpha-androstan-3-beta-yl acetate
- 3-beta-Hydroxy-androsta-5,15-dien-17-one acetate
Uniqueness
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate is unique due to its specific structural configuration, which influences its biological activity and interaction with molecular targets. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it valuable for specific research and therapeutic applications .
Properties
CAS No. |
17921-64-1 |
|---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14-decahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H28O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,6-7,15-18H,5,8-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 |
InChI Key |
GQJWVZYRXPVQLI-ZKHIMWLXSA-N |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)C=CC4=O)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C=CC4=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)C=CC4=O)C)C |
Synonyms |
3β-Acetoxy-5,15-androstadien-17-one; 3β-Hydroxy-androsta-5,15-dien-17-one Acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















